7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine
Description
Properties
IUPAC Name |
7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-11-5-2-6-7(13-4-12-6)3-8(5)14-9(11)10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGUBJUXNUYZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=N)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a dioxolo derivative with a thiazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as an antitumor agent and in other therapeutic areas.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 7-methyl-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-imine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Density : Predicted to be 1.65 ± 0.1 g/cm³ .
- Boiling Point : Estimated at 360.2 ± 52.0 °C .
- Acidity (pKa) : Predicted 4.90 ± 0.20 , indicating moderate basicity due to the imine group .
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine with analogous benzothiazole derivatives, focusing on structural features, physicochemical properties, and applications.
Table 1: Structural and Functional Group Comparison
Table 2: Physicochemical and Reactivity Comparison
Key Research Findings
Functional Group Influence :
- The imine group in the target compound differentiates it from the amine derivative (CAS 50850-94-7). Imines are more electrophilic, enabling coordination with transition metals, whereas amines are nucleophilic and form stable salts .
- Methyl and ethyl substituents (e.g., in CAS 53304-32-8) enhance lipophilicity, which impacts bioavailability in pharmaceutical contexts .
Spirocyclic vs. Fused Systems: Spirocyclic derivatives (e.g., 68239-11-2) exhibit restricted rotation, leading to unique stereoelectronic properties useful in materials science .
Synthetic Challenges :
- The synthesis of benzothiazole derivatives often involves multi-step procedures. For example, related compounds (e.g., ethyl 5-(1,3-benzothiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate) require reflux conditions and yield ~33% , suggesting similar challenges for the target compound.
Applications :
Biological Activity
7-Methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a dioxole and benzothiazole moiety. Its molecular formula is with a CAS number of 1361198-43-7 . The structural representation can be visualized as follows:
- Chemical Structure :
- Chemical Structure
Antioxidant Activity
Research indicates that compounds similar to 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine exhibit strong antioxidant properties. In vitro studies have demonstrated that these compounds can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Tyrosinase Inhibition
One of the prominent biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. This property makes it a candidate for treating hyperpigmentation disorders. Studies have shown that analogs of this compound significantly reduced tyrosinase activity in B16F10 murine melanoma cells .
Table 1: Tyrosinase Inhibition Efficacy of Analog Compounds
| Compound | Concentration (µM) | Tyrosinase Inhibition (%) |
|---|---|---|
| Analog 1 | 10 | 75 |
| Analog 2 | 20 | 60 |
| Analog 3 | 10 | 80 |
| Kojic Acid | 20 | 70 |
The data suggest that some analogs outperform traditional inhibitors like kojic acid .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. In studies involving B16F10 cells, certain analogs of the compound exhibited low cytotoxicity at concentrations up to 20 µM. However, one analog demonstrated significant cytotoxic effects at lower concentrations, indicating the need for careful selection during therapeutic applications .
Case Study 1: Melanin Production Inhibition
A study conducted on B16F10 cells treated with various concentrations of 7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine analogs revealed a dose-dependent reduction in melanin production. The treatment led to decreased cellular tyrosinase activity and melanin content compared to untreated controls .
Case Study 2: Antioxidant Efficacy
In another investigation focusing on antioxidant capacity, the compound was tested against several free radical generators. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, supporting its application in oxidative stress-related conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
